N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine
Overview
Description
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine is a complex organic compound that features a carbazole core substituted with an ethyl group and a fluorophenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 9-ethyl-9H-carbazole and 4-fluorophenethylamine.
Formation of Intermediate: The 9-ethyl-9H-carbazole is first converted to 9-ethyl-9H-carbazole-3-carbaldehyde through a formylation reaction.
Condensation Reaction: The 9-ethyl-9H-carbazole-3-carbaldehyde is then reacted with 4-fluorophenethylamine in the presence of a suitable catalyst, such as acetic acid, in ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine has several scientific research applications:
Organic Electronics: The compound’s carbazole core makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Materials Science: The compound can be used to develop new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine involves its interaction with specific molecular targets. The carbazole core can intercalate with DNA, while the fluorophenethylamine moiety can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-ethylcarbazole: This compound shares the carbazole core but lacks the fluorophenethylamine moiety.
N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: This compound also features a carbazole core but is substituted with a different functional group.
Uniqueness
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine is unique due to the combination of the carbazole core and the fluorophenethylamine moiety. This combination imparts distinct electronic and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-(4-fluorophenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2/c1-2-26-22-6-4-3-5-20(22)21-15-18(9-12-23(21)26)16-25-14-13-17-7-10-19(24)11-8-17/h3-12,15,25H,2,13-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGDCUZYFQEJGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)F)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177907 | |
Record name | 9-Ethyl-N-[2-(4-fluorophenyl)ethyl]-9H-carbazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601177907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331970-89-9 | |
Record name | 9-Ethyl-N-[2-(4-fluorophenyl)ethyl]-9H-carbazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331970-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Ethyl-N-[2-(4-fluorophenyl)ethyl]-9H-carbazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601177907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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